5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(4-methylphenyl)-3-(4-pyridinyl)-
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Overview
Description
7-(4-METHYLPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE is a heterocyclic compound that contains a triazole and thiazine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both aromatic and heteroaromatic rings in its structure suggests it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under basic conditions.
Formation of the Thiazine Ring: The triazole intermediate can then be reacted with a suitable thiourea derivative to form the thiazine ring. This step often requires acidic or basic catalysts and elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted aromatic and heteroaromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-METHYLPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE is studied for its unique electronic properties and potential as a ligand in coordination chemistry.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE involves its interaction with various molecular targets, including enzymes and receptors. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can modulate its biological activity. Additionally, its aromatic rings can participate in π-π interactions with biological macromolecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-METHYLPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE
- 7-(4-CHLOROPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE
- 7-(4-METHOXYPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE
Uniqueness
The uniqueness of 7-(4-METHYLPHENYL)-3-(4-PYRIDYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZIN-5-ONE lies in its specific substitution pattern, which can influence its electronic properties and biological activity. The presence of the 4-methylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C17H12N4OS |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
7-(4-methylphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C17H12N4OS/c1-11-2-4-12(5-3-11)14-10-15(22)21-16(19-20-17(21)23-14)13-6-8-18-9-7-13/h2-10H,1H3 |
InChI Key |
LZQHEDRIAOVBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=NC=C4 |
Origin of Product |
United States |
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